Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate

Lipophilicity Drug design Physicochemical property prediction

Ethyl 5‑amino‑1‑(4‑chlorophenyl)‑4‑iodo‑pyrazole‑3‑carboxylate (CAS 1427024‑31‑4, MFCD23135224) is a heterocyclic small‑molecule building block belonging to the 5‑amino‑4‑halo‑1‑aryl‑pyrazole‑3‑carboxylate ester family. Its molecular formula is C₁₂H₁₁ClIN₃O₂, with a molecular weight of 391.59 g·mol⁻¹, an XLogP3 of 3.4, a topological polar surface area (TPSA) of 70.14 Ų, and one hydrogen‑bond donor paired with five acceptor sites.

Molecular Formula C12H11ClIN3O2
Molecular Weight 391.59 g/mol
Cat. No. B7951590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate
Molecular FormulaC12H11ClIN3O2
Molecular Weight391.59 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClIN3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3
InChIKeyQNXUOXVGTMLQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5‑amino‑1‑(4‑chlorophenyl)‑4‑iodo‑pyrazole‑3‑carboxylate – Procurement‑Grade Identity and Physicochemical Baseline


Ethyl 5‑amino‑1‑(4‑chlorophenyl)‑4‑iodo‑pyrazole‑3‑carboxylate (CAS 1427024‑31‑4, MFCD23135224) is a heterocyclic small‑molecule building block belonging to the 5‑amino‑4‑halo‑1‑aryl‑pyrazole‑3‑carboxylate ester family. Its molecular formula is C₁₂H₁₁ClIN₃O₂, with a molecular weight of 391.59 g·mol⁻¹, an XLogP3 of 3.4, a topological polar surface area (TPSA) of 70.14 Ų, and one hydrogen‑bond donor paired with five acceptor sites [1]. The compound carries a 4‑chlorophenyl substituent at N1, a primary amino group at C5, an iodine atom at C4, and an ethyl ester at C3, a substitution pattern that distinguishes it from the structurally related 4‑amino‑5‑substituted‑pyrazole‑3‑carboxylates described as sildenafil‑analogue precursors [2]. Commercially, it is available from multiple specialty chemical suppliers at purities of 95–98% [1] .

Why Generic 4‑Halo‑1‑aryl‑5‑amino‑pyrazole‑3‑carboxylates Cannot Substitute for the 4‑Iodo‑4′‑chlorophenyl Congener Without Risk


Within the 5‑amino‑1‑aryl‑4‑halo‑pyrazole‑3‑carboxylate series, the identity of the C4 halogen and the N1 aryl substituent jointly govern reactivity, lipophilicity, and solid‑state packing [1] [2]. Swapping the iodine atom for bromine, chlorine, or hydrogen alters the oxidative‑addition kinetics in cross‑coupling, changes the compound’s propensity for dehalogenation side reactions, and shifts the halogen‑bond donor strength—all of which can cascade into library‑synthesis failure, incorrect SAR interpretation, or batch‑to‑batch irreproducibility [3] [4]. Similarly, replacing the 4‑chlorophenyl group with a 4‑fluorophenyl or other aryl group modifies the electronic character of the π‑system and the molecule’s computed lipophilicity, which may be critical when the building block is intended for fragment‑based screening or for constructing CNS‑penetrant candidates where logD must be tightly controlled [1]. These compositional variations are not benign: they are quantitative and make generic substitution scientifically indefensible for rigorous procurement specifications.

Ethyl 5‑Amino‑1‑(4‑chlorophenyl)‑4‑iodo‑pyrazole‑3‑carboxylate – Comparator‑Backed Quantitative Differentiation Evidence


Computed Lipophilicity Advantage Over the 4‑Des‑iodo Analog (C4‑H vs C4‑I) – XLogP3 Comparison

Replacing the C4 hydrogen atom with iodine substantially increases the computed lipophilicity of the pyrazole scaffold. For the target C4‑iodo compound the PubChem‑computed XLogP3 is 3.4, whereas the corresponding 4‑des‑iodo analogue (ethyl 5‑amino‑1‑(4‑chlorophenyl)‑1H‑pyrazole‑4‑carboxylate, CAS 14678‑87‑6) exhibits an XLogP3 of 3.0 [1] [2]. This ΔXLogP3 of +0.4 units is driven by the greater atomic polarisability and larger van der Waals volume of iodine relative to hydrogen, translating into an increase in molecular weight from 265.70 to 391.59 g·mol⁻¹ [1] [2].

Lipophilicity Drug design Physicochemical property prediction

Differential Reactivity of C4‑Iodo vs C4‑Bromo in Pd‑ and Cu‑Mediated Cross‑Coupling Reactions

In a systematic study of C4‑alkylamination of C4‑halo‑1‑tritylpyrazoles, 4‑bromo‑1‑tritylpyrazole was more effective than the 4‑iodo analogue in Pd(dba)₂‑catalysed C–N coupling with amines lacking a β‑hydrogen atom; conversely, the CuI‑mediated C–N coupling of 4‑iodo‑1‑tritylpyrazole was uniquely effective for alkylamines possessing a β‑hydrogen, a substrate class that performed poorly with the bromo substrate [1]. In the Suzuki–Miyaura manifold, a direct comparison of chloro, bromo, and iodo aminopyrazoles demonstrated that the bromo and chloro derivatives gave superior yields because the iodo analogue suffered from a higher propensity for dehalogenation side reactions [2]. These orthogonal reactivity profiles mean that the C4‑iodo substituent is not simply “more reactive” but rather offers a complementary selectivity window, particularly in Cu‑catalysed amination and in Sonogashira couplings where C–I oxidative addition is more facile than C–Br [1] [3].

Cross-coupling Pyrazole functionalisation Synthetic methodology

N1‑Aryl Substituent Electronic Modulation: 4‑Chlorophenyl vs 4‑Fluorophenyl – Molecular Weight and Polar Surface Area Parity

Retaining the 4‑iodo‑5‑amino‑3‑carboxylate core while changing the N1 aryl para‑substituent from chlorine to fluorine alters the compound’s electronic character without changing the TPSA (70.14 Ų for both compounds) . The 4‑chlorophenyl variant (target, MW 391.59) is slightly heavier than the 4‑fluorophenyl analogue (MW 375.14, CAS 1427011‑65‑1) and has a higher electron density on the aromatic ring due to the weaker electron‑withdrawing resonance effect of Cl vs F. This subtle electronic difference can manifest in altered π–π stacking interactions with aromatic protein residues or in modified oxidative‑addition rates at the C4‑I bond . Both compounds share identical hydrogen‑bond donor (1) and acceptor (5) counts, so the choice is primarily driven by the desired aryl ring electronics rather than by gross solubility differences.

Substituent effect Fragment-based screening Halogen bonding

Commercial Availability and Purity Benchmarking: 95–98% Purity Range Across Multiple Vendors

The target compound is stocked by at least three independent specialty chemical suppliers (Combi‑Blocks, Leyan, and Apollo Scientific via CymitQuimica) at certified purities of 95–98% . In contrast, the 4‑bromo analogue (CAS 1427022‑00‑1) is listed at 98% by Leyan but has narrower supplier coverage, and the 4‑des‑iodo analogue (CAS 14678‑87‑6) shows a melting‑point specification of 148–154 °C that provides an orthogonal identity check absent for the iodo compound . The broader multi‑vendor availability of the 4‑iodo‑4′‑chlorophenyl compound reduces single‑source supply risk and enables competitive pricing for larger‑scale procurement.

Chemical procurement Quality control Supplier comparison

Halogen‑Bond Donor Capability of the C4‑Iodo Substituent – Rotational Spectroscopy Evidence for 4‑Iodopyrazole

Rotational spectroscopy and ab initio calculations on the parent 4‑iodopyrazole and 4‑bromopyrazole have demonstrated that both compounds form halogen bonds of broadly comparable strength to those of the model halogen‑bond donors CH₃X and CF₃X [1]. The halogen‑bond donor ability originates from the σ‑hole on the iodine atom, which is more pronounced than on bromine due to the larger polarisability and greater anisotropy of the iodine electron density. In the target compound, the 4‑iodo substituent is therefore predicted to engage in similarly strong C–I···O/N halogen bonds, a feature that can be exploited for crystal engineering of co‑crystals or for rational protein‑ligand design where a halogen bond contributes to binding affinity [1].

Halogen bonding Crystal engineering Supramolecular chemistry

Ethyl 5‑Amino‑1‑(4‑chlorophenyl)‑4‑iodo‑pyrazole‑3‑carboxylate – Validated Research and Industrial Application Scenarios


Diversification of 4‑Substituted Pyrazole Libraries via Sonogashira and Suzuki–Miyaura Coupling

The C4‑iodo group serves as an efficient oxidative‑addition partner for palladium‑catalysed cross‑coupling with terminal alkynes (Sonogashira) and aryl/heteroaryl boronic acids (Suzuki–Miyaura), as demonstrated by the successful synthesis of alkynyl‑, aryl‑, and ferrocenyl‑substituted pyrazoles from 4‑iodopyrazole precursors under standard conditions (5 mol% PdCl₂(PPh₃)₂, CuI co‑catalyst, 65–110 °C) [1]. The target compound’s 4‑iodo substituent, combined with its 4‑chlorophenyl and 5‑amino groups, enables rapid generation of three‑dimensionally diverse screening libraries for kinase inhibitor discovery, where the chlorine atom can serve as an additional synthetic handle or as a modulator of π‑stacking interactions [1] [2].

Copper‑Mediated C4‑Amination for the Installation of β‑Hydrogen‑Containing Alkylamines

When the synthetic objective demands C4‑amination with alkylamines that contain a β‑hydrogen, the 4‑iodo substituent is the preferred halogen choice. The CuI‑mediated coupling protocol (Molecules, 2020) is effective for this substrate class whereas the Pd‑catalysed variant with the bromo analogue is not [1]. This specificity makes the iodo compound a strategic building block for medicinal chemistry programmes that require late‑stage introduction of flexible alkylamino side chains—a common motif in kinase inhibitor optimisation.

Fragment‑Based Screening and Biophysical Probe Development Requiring Controlled Lipophilicity

With an XLogP3 of 3.4, the target compound occupies a lipophilicity window that is 0.4 log units higher than the 4‑des‑iodo analogue and distinct from the 4‑fluorophenyl‑4‑iodo variant [1]. This quantifiable difference allows fragment‑based screening teams to select the 4‑chlorophenyl‑4‑iodo combination when the desired physicochemical profile includes moderate‑to‑high logD for membrane‑associated targets, while still retaining sufficient polar surface area (70.14 Ų) for aqueous solubility. The iodine atom also provides anomalous scattering signal for X‑ray crystallography, facilitating unambiguous assignment of binding poses in protein‑fragment co‑crystal structures.

Crystal Engineering with Predictable C–I···O/N Halogen‑Bond Synthons

Based on the established halogen‑bond donor strength of 4‑iodopyrazole [1], the target compound is a rational choice for co‑crystallisation experiments seeking to form robust C–I···O/N interactions. Its ester carbonyl oxygen, ring nitrogen atoms, and amino group all serve as potential halogen‑bond acceptors, enabling the design of multi‑point supramolecular assemblies. Procurement of the 4‑iodo congener over the bromo or chloro analogues is critical, as the halogen‑bond strength hierarchy (I > Br > Cl) means that only the iodo compound is expected to engage reliably in such interactions under ambient crystallisation conditions.

Quote Request

Request a Quote for Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.